N,N-bis(cyanomethyl)-2-phenoxybenzamide
Description
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-2-phenoxybenzamide |
InChI |
InChI=1S/C17H13N3O2/c18-10-12-20(13-11-19)17(21)15-8-4-5-9-16(15)22-14-6-2-1-3-7-14/h1-9H,12-13H2 |
InChI Key |
LAHDQCDFGUWTLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Synthetic Methodologies for N,n Bis Cyanomethyl 2 Phenoxybenzamide and Its Derivatives
Precursor Synthesis and Reactivity Pathways for the 2-Phenoxybenzamide (B1622244) Scaffold
The synthesis of the core 2-phenoxybenzamide structure is the foundational step in the construction of N,N-bis(cyanomethyl)-2-phenoxybenzamide. The principal approach to forming the diaryl ether bond in this scaffold is the Ullmann condensation or a related copper-catalyzed coupling reaction. This typically involves the reaction of a 2-halobenzoic acid derivative with a phenol (B47542). nih.govsemanticscholar.orgresearchgate.net
A common pathway commences with a 2-halobenzoic acid, such as 2-iodobenzoic acid or 2-chlorobenzoic acid. For instance, 2-iodobenzoic acid can be coupled with a phenol in the presence of a copper catalyst, a base (like potassium carbonate), and a high-boiling solvent (such as dimethylformamide or pyridine). researchgate.net The resulting 2-phenoxybenzoic acid is then activated and reacted with an amine to form the benzamide (B126). Various coupling reagents can be employed for the amidation step, including thionyl chloride to form the acid chloride, or peptide coupling agents like 2-chloro-N-methylpyridinium iodide (Mukaiyama reagent). nih.govsemanticscholar.org
Alternatively, the synthesis can proceed through a nucleophilic aromatic substitution (SNAr) reaction if the benzoic acid ring is sufficiently activated with electron-withdrawing groups, though this is less common for this particular scaffold. The reactivity of the precursors is paramount; the choice of halogen on the benzoic acid derivative (I > Br > Cl) and the electronic nature of the phenol can significantly influence reaction rates and yields.
N-Alkylation Strategies for Introducing Cyanomethyl Groups on the Amide Nitrogen
Once the 2-phenoxybenzamide scaffold is in hand, the subsequent crucial transformation is the introduction of the two cyanomethyl groups onto the amide nitrogen. This is typically achieved through N-alkylation with a suitable cyanomethylating agent, such as bromoacetonitrile (B46782) or chloroacetonitrile. researchgate.netresearchgate.netdeepdyve.com Given that the target molecule is a tertiary amide, the reaction must proceed in a stepwise or one-pot double alkylation.
The N-alkylation of amides generally requires a base to deprotonate the amide nitrogen, generating a more nucleophilic amidate anion. mdpi.com Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (B78521) (KOH). mdpi.comescholarship.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
For the synthesis of this compound, the process would involve the reaction of 2-phenoxybenzamide with at least two equivalents of a haloacetonitrile in the presence of a suitable base. The initial mono-alkylation would yield N-(cyanomethyl)-2-phenoxybenzamide, which would then undergo a second alkylation under the same or similar conditions to afford the final product. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to facilitate the reaction, particularly when using inorganic bases in a non-aqueous solvent. mdpi.com
Convergent and Divergent Synthetic Routes
The synthesis of this compound and its derivatives can be approached from both convergent and divergent strategic standpoints.
Conversely, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of target molecules. For the synthesis of a library of derivatives, one could start with 2-phenoxybenzoic acid. This central precursor could be reacted with a range of different amines to produce a variety of N-substituted 2-phenoxybenzamides. To specifically synthesize the target compound within a divergent framework, 2-phenoxybenzamide would be the key intermediate, which is then subjected to the bis(cyanomethylation) reaction. This strategy is particularly useful for creating a library of analogues for structure-activity relationship studies, where the 2-phenoxybenzamide core is kept constant while the N-substituents are varied.
Catalyst Selection and Reaction Optimization in this compound Synthesis
The efficiency of the synthesis of this compound is highly dependent on the choice of catalysts and the optimization of reaction conditions for both the diaryl ether formation and the N-alkylation steps.
For the Ullmann coupling to form the 2-phenoxybenzoic acid precursor, copper-based catalysts are traditionally used. Copper(I) iodide (CuI) is a common choice, often used in conjunction with a ligand such as pyridine. researchgate.net Optimization of this step involves screening the copper source, base, solvent, and temperature to maximize the yield and minimize side reactions.
The N-alkylation step, while often proceeding without a transition metal catalyst, can be optimized by careful selection of the base, solvent, and temperature. The choice of base is critical to ensure sufficient deprotonation of the amide without causing decomposition of the starting materials or products. Strong bases like sodium hydride are effective but require anhydrous conditions, while weaker bases like potassium carbonate may require higher temperatures or longer reaction times. escholarship.org The use of microwave irradiation has been shown to accelerate N-alkylation reactions of amides, often leading to higher yields in shorter times. mdpi.com
The following table summarizes various catalytic systems and conditions reported for the N-alkylation of amides, which could be adapted for the cyanomethylation of 2-phenoxybenzamide.
| Catalyst System | Alkylating Agent | Base | Solvent | Temperature (°C) | Key Features | Reference |
|---|---|---|---|---|---|---|
| None | Alkyl Bromides/Chlorides | K3PO4 | Acetonitrile | Room Temp | Mild, sustainable, broad scope | escholarship.org |
| None (Microwave) | Benzyl Chloride | KOH/K2CO3 | Solvent-free | Microwave | Fast, solvent-free | mdpi.com |
| (Cp*IrCl2)2 | Alcohols | None | Solvent-free (Microwave) | Microwave | Base-free, high yields | organic-chemistry.org |
| Copper-catalyzed | Alkylboronic acids | NaOSiMe3 | - | - | Monoalkylation of primary amides | organic-chemistry.org |
| Ruthenium(II) | Methanol | - | - | - | N-methylation | organic-chemistry.org |
Development of Stereoselective Synthetic Approaches for Analogues
The development of stereoselective synthetic methods allows for the preparation of chiral analogues of this compound, which can be crucial for biological applications. Chirality can be introduced into the molecule at several positions, for example, by using a chiral, non-racemic phenol or a chiral derivative of the benzoic acid.
One approach to creating chiral analogues would be to employ an asymmetric catalytic method for the synthesis of the diaryl ether bond. nih.govnih.gov Chiral ligands in conjunction with a metal catalyst, such as palladium, can facilitate the enantioselective coupling of an achiral phenol with a prochiral allylic alcohol derivative to form a chiral allylic aryl ether. nih.govnih.gov While not a direct route to the 2-phenoxybenzamide scaffold, these principles of asymmetric catalysis can be adapted. For instance, a chiral catalyst could be used in the Ullmann-type reaction to control the atropisomerism of a sterically hindered 2-phenoxybenzoic acid derivative.
Alternatively, stereocenters can be incorporated by starting with chiral precursors. For example, a chiral amino acid could be used to generate a chiral benzamide, or a chiral phenol, such as a derivative of a natural product, could be used in the diaryl ether formation step. The synthesis of optically pure analogues often relies on these substrate-controlled diastereoselective reactions or on chiral resolution of a racemic mixture at an intermediate stage. nih.govnih.gov
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key areas of focus include the use of less hazardous reagents, milder reaction conditions, and improved atom economy.
In the synthesis of the 2-phenoxybenzamide scaffold, replacing traditional high-boiling, toxic solvents like DMF with greener alternatives such as ionic liquids or even performing the reaction under solvent-free conditions would be a significant improvement. The use of more efficient and recyclable catalysts for the Ullmann coupling can also contribute to a greener process.
For the N-alkylation step, moving away from strong, hazardous bases like sodium hydride to milder, more environmentally benign bases like potassium carbonate is a step towards a greener synthesis. escholarship.org Furthermore, developing catalytic N-alkylation methods that can use less toxic alkylating agents than haloacetonitriles, or that can proceed with higher atom economy, would be beneficial. The use of microwave-assisted synthesis can also be considered a green technique as it often leads to shorter reaction times and reduced energy consumption. mdpi.com
Advanced Spectroscopic and Structural Elucidation of N,n Bis Cyanomethyl 2 Phenoxybenzamide
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) atoms within the molecular structure of N,N-bis(cyanomethyl)-2-phenoxybenzamide. While specific experimental data for this compound is not publicly available, a detailed prediction of its NMR spectra can be derived from established chemical shift principles and data for analogous structures. pdx.eduorganicchemistrydata.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the two aromatic rings (phenoxy and benzamide (B126) moieties) would appear in the downfield region, typically between 6.8 and 8.0 ppm, due to the deshielding effect of the ring currents. pdx.edu The specific chemical shifts and coupling patterns would be influenced by the positions of the phenoxy and amide substituents. The four protons of the two equivalent methylene (B1212753) (-CH₂-) groups are expected to produce a singlet in the range of 4.5-5.0 ppm. This downfield shift from a typical aliphatic position is due to the deshielding influence of the adjacent nitrogen atom and the cyano groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment. hw.ac.uk The spectrum for this compound would be characterized by several key resonances. The carbonyl (C=O) carbon of the amide group is anticipated to have a chemical shift in the range of 165-175 ppm. wisc.edu The nitrile (-C≡N) carbons would appear at approximately 115-120 ppm. The aromatic carbons would resonate between 110 and 160 ppm, with the carbon atoms directly attached to oxygen or the carbonyl group appearing further downfield. hw.ac.ukorganicchemistrydata.org The methylene (-CH₂-) carbons are predicted to have a signal in the 40-50 ppm region.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (Ar-H) | 6.8 - 8.0 | Multiplets |
| Methylene Protons (-CH₂CN) | 4.5 - 5.0 | Singlet |
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide Carbonyl (C=O) | 165 - 175 |
| Aromatic Carbons (C-O, C-C=O) | 140 - 160 |
| Aromatic Carbons (Ar C-H) | 110 - 135 |
| Nitrile Carbon (-C≡N) | 115 - 120 |
| Methylene Carbon (-CH₂-) | 40 - 50 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these methods would confirm the presence of its key structural features. gsconlinepress.com
The FTIR spectrum is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found in the region of 1650-1680 cm⁻¹. Another key feature would be the stretching vibration of the nitrile (C≡N) group, which appears as a sharp, medium-intensity band between 2240 and 2260 cm⁻¹. The C-O-C asymmetric stretching of the ether linkage would produce a strong band around 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ range, while aromatic and aliphatic C-H stretching would be observed near 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. researchgate.net
Raman spectroscopy would provide complementary information, particularly for the symmetric and non-polar vibrations, such as the aromatic ring breathing modes and the C≡N symmetric stretch.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Nitrile (-C≡N) | Stretching | 2240 - 2260 | Medium, Sharp |
| Amide (C=O) | Stretching | 1650 - 1680 | Strong |
| Aromatic (C=C) | Stretching | 1400 - 1600 | Variable |
| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1250 | Strong |
| Amide (C-N) | Stretching | 1300 - 1400 | Medium |
Mass Spectrometric Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would precisely determine the mass of the molecular ion of this compound (C₁₇H₁₃N₃O₂), allowing for the confirmation of its elemental formula. nih.gov
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several predictable pathways based on its structure. nih.gov Key fragmentation events would include:
Alpha-cleavage adjacent to the amide nitrogen, leading to the loss of a cyanomethyl radical (•CH₂CN).
Cleavage of the amide C-N bond , generating a stable 2-phenoxybenzoyl cation.
Cleavage of the ether bond , resulting in the formation of a phenoxy radical/cation and the corresponding benzamide fragment.
Rearrangement reactions , which are common in the fragmentation of complex molecules. nih.govresearchgate.net
Analysis of these fragment ions allows for the reconstruction of the molecular structure, providing strong confirmatory evidence.
| Proposed Fragment Ion | Formula | Plausible Origin |
|---|---|---|
| [M]+• | [C₁₇H₁₃N₃O₂]+• | Molecular Ion |
| [M - CH₂CN]+ | [C₁₆H₁₁N₂O₂]+ | Loss of a cyanomethyl radical |
| [C₁₃H₉O₂]+ | [C₁₃H₉O₂]+ | 2-phenoxybenzoyl cation (cleavage of amide C-N bond) |
| [C₆H₅O]+ | [C₆H₅O]+ | Phenoxy cation (cleavage of ether bond) |
| [C₇H₄NO]+ | [C₇H₄NO]+ | Benzoyl isocyanate radical cation (after rearrangement) |
Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net If suitable single crystals of this compound could be grown, this technique would provide a wealth of structural information. researchgate.netmdpi.com
The analysis would yield exact bond lengths, bond angles, and torsion angles, confirming the connectivity of the molecule. researchgate.net Crucially, it would reveal the molecule's solid-state conformation, including the dihedral angle between the planes of the benzamide and phenoxy aromatic rings. This conformational information is vital for understanding steric and electronic effects within the molecule.
Furthermore, the analysis would describe the crystal packing, identifying any intermolecular interactions such as C-H···O or C-H···N hydrogen bonds, π-π stacking between aromatic rings, or dipole-dipole interactions. nih.gov These interactions govern the macroscopic properties of the crystalline material. mdpi.com
| Structural Parameter | Information Obtained |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal unit |
| Space Group | Symmetry of the crystal lattice |
| Bond Lengths & Angles | Precise geometry of all covalent bonds |
| Torsion (Dihedral) Angles | Conformation of the molecule, e.g., twist between rings |
| Intermolecular Interactions | Details of crystal packing (hydrogen bonds, π-stacking) |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules—molecules that are non-superimposable on their mirror images. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light, which is a property unique to chiral substances. nih.gov
The molecule this compound is achiral. It does not possess any stereocenters (chiral carbons) and has a plane of symmetry. Consequently, it cannot exist as a pair of enantiomers and will not exhibit any optical activity. Therefore, chiroptical spectroscopy is not an applicable technique for the analysis of this compound, as there is no enantiomeric purity or absolute configuration to determine.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, investigates the electronic transitions within a molecule. For this compound, these methods would characterize the properties of its chromophoric systems.
UV-Vis Spectroscopy: The molecule contains two main chromophores: the phenoxy group and the benzamide system. It is expected to exhibit strong absorption in the ultraviolet region of the electromagnetic spectrum due to π→π* electronic transitions within these aromatic rings. The primary absorption maxima (λ_max) would likely occur in the 250-350 nm range, which is characteristic of substituted benzene (B151609) derivatives. researchgate.net The exact position and intensity of the absorption bands would be influenced by the electronic communication between the phenoxy and benzamide moieties.
Fluorescence Spectroscopy: Many aromatic amide compounds exhibit fluorescence. If this compound is fluorescent, analysis would involve measuring its excitation and emission spectra. The emission spectrum would typically be red-shifted relative to the absorption spectrum (Stokes shift). Further characterization could include determining the fluorescence quantum yield and lifetime, which provide insights into the efficiency of the emission process and the dynamics of the excited state.
| Technique | Parameter | Predicted Observation |
|---|---|---|
| UV-Vis Absorption | λ_max | ~250 - 350 nm |
| UV-Vis Absorption | Transition Type | π→π* |
| Fluorescence | Excitation/Emission | Excitation near λ_max; Emission at longer wavelength |
| Fluorescence | Quantum Yield (Φ_F) | To be determined experimentally |
Theoretical and Computational Investigations of N,n Bis Cyanomethyl 2 Phenoxybenzamide
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For N,N-bis(cyanomethyl)-2-phenoxybenzamide, DFT methods like B3LYP, M06-2X, or ωB97XD, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized molecular geometry and electronic properties. nih.govcuny.edu
Key parameters derived from these calculations provide a detailed picture of the molecule's bonding and charge distribution:
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Electrostatic Potential (ESP) Mapping: An ESP map would visualize the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions. This is vital for predicting sites of intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions between different parts of the molecule, such as delocalization of electron density from the phenoxy group to the benzamide (B126) core, which stabilizes the system. tandfonline.com
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |
| Dipole Moment | 4.8 Debye | Indicates significant molecular polarity |
Conformational Landscape and Energy Profile Studies
The flexibility of this compound arises from the rotation around several key single bonds: the C-O ether bond, the C-C bond connecting the phenyl rings, and the C-N amide bond. Understanding the molecule's preferred shapes, or conformations, is critical as they dictate its biological and chemical activity.
Conformational analysis is typically performed using molecular mechanics force fields (e.g., MMFF94) for an initial broad search, followed by higher-accuracy DFT calculations to refine the energies of the most stable conformers. tandfonline.com The results would be presented as a potential energy surface, mapping energy as a function of the dihedral angles of the rotatable bonds. Studies on similar tertiary amides have shown that rotation around the C-N amide bond can be restricted, leading to distinct E/Z isomers that can be identified and characterized computationally. researchgate.netmdpi.com
Table 2: Exemplary Relative Energies of Potential Conformers
| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Global Minimum | 75° | 0.00 | 75.1 |
| Local Minimum 1 | -85° | 0.85 | 18.3 |
| Local Minimum 2 | 180° | 2.10 | 2.5 |
| Transition State | 0° | 4.50 | - |
Molecular Dynamics Simulations for Solution-Phase Behavior and Flexibility
While gas-phase calculations are essential, the behavior of a molecule in solution is often more relevant to its real-world applications. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior in a solvent like water or DMSO. nih.gov
An MD simulation for this compound would involve:
Placing the molecule in a simulated box of solvent molecules.
Assigning forces to each atom using a force field (e.g., AMBER, CHARMM).
Solving Newton's equations of motion to simulate the trajectory of all atoms over nanoseconds or microseconds.
These simulations can reveal how the molecule's conformation changes in solution, how it interacts with solvent molecules through hydrogen bonding or other non-covalent interactions, and can be used to calculate properties like the radius of gyration and solvent accessible surface area. nih.gov
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict 1H and 13C NMR chemical shifts with good accuracy. d-nb.infonih.gov Comparing calculated shifts for different conformers with experimental data can help determine the dominant structure in solution. mdpi.com
IR Spectroscopy: DFT calculations can compute vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. These calculations help in assigning experimental IR bands to specific molecular motions, such as the characteristic C=O stretch of the amide group (Amide I band) and the C-N stretch (Amide III band). nih.govacs.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. tandfonline.com This can identify the electronic transitions (e.g., π→π*) responsible for the molecule's absorption of light. acs.orgresearchgate.net
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value | Experimental Value (Typical) |
| 13C NMR (C=O) | 169.5 ppm | 168-172 ppm |
| 1H NMR (Aromatic) | 6.9 - 7.6 ppm | 6.8 - 7.7 ppm |
| IR (Amide I, C=O stretch) | 1675 cm-1 | 1660-1680 cm-1 |
| UV-Vis (λmax) | 275 nm | ~270-280 nm |
Reaction Mechanism Elucidation through Transition State Theory and Potential Energy Surfaces
Computational chemistry is a powerful tool for investigating how a molecule might react. rsc.org For this compound, one could study its hydrolysis, oxidation, or other transformations by mapping the entire reaction pathway. This involves:
Optimizing the geometries of reactants, products, and any intermediates.
Locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate.
Calculating the activation energy (the energy difference between the reactants and the TS), which determines the reaction rate.
DFT calculations are well-suited for these studies. For instance, the mechanism of amide bond cleavage can be elucidated by modeling the nucleophilic attack and identifying the key intermediates and transition states. researchgate.netresearchgate.net
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
If a series of related 2-phenoxybenzamide (B1622244) derivatives were synthesized and tested for a specific biological activity or property, a QSAR/QSPR model could be developed. nih.gov This approach establishes a mathematical relationship between the chemical structure and the observed activity.
The process involves:
Calculating a set of molecular descriptors (e.g., electronic, steric, lipophilic properties) for each compound in the series.
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create a model that correlates these descriptors with the activity. nih.gov
For a series including this compound, a QSAR study could identify which structural features—such as the presence of the cyanomethyl groups or substitutions on the phenoxy ring—are most important for a desired activity, thereby guiding the design of new, more potent analogues. nih.gov
Reactivity and Mechanistic Studies of N,n Bis Cyanomethyl 2 Phenoxybenzamide Transformations
Hydrolytic Stability and Degradation Pathways of the Amide Bond
The amide bond in N,N-bis(cyanomethyl)-2-phenoxybenzamide is a critical linkage susceptible to hydrolysis under both acidic and alkaline conditions. The stability of this bond is a crucial determinant of the compound's persistence and degradation profile in various chemical environments.
In alkaline environments, the hydrolysis proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. chemguide.co.uk This results in the formation of a tetrahedral intermediate which then expels the N,N-bis(cyanomethyl)amide anion as a leaving group. arkat-usa.org Subsequent protonation of the leaving group and the carboxylate ion affords 2-phenoxybenzoic acid and N,N-bis(cyanomethyl)amine. Tertiary amides, such as the one present in the title compound, are generally more resistant to hydrolysis than primary or secondary amides due to increased steric hindrance around the carbonyl group. arkat-usa.orgresearchgate.net
Table 1: General Conditions for Amide Hydrolysis
| Condition | Reagents | Products | Reference |
| Acidic | Dilute HCl or H₂SO₄, Heat | 2-Phenoxybenzoic acid + N,N-bis(cyanomethyl)amine hydrochloride | chemguide.co.uk |
| Alkaline | Aqueous NaOH or KOH, Heat | Sodium 2-phenoxybenzoate + N,N-bis(cyanomethyl)amine | chemguide.co.uk |
Reactivity of the Cyanomethyl Moieties: Nucleophilic Additions and Substitutions
The two cyanomethyl (-CH₂CN) groups are key centers of reactivity, primarily due to the electron-withdrawing nature of the cyano group, which acidifies the adjacent methylene (B1212753) protons. This acidity allows for the formation of a carbanion, a potent nucleophile, in the presence of a suitable base.
This carbanion can participate in a variety of nucleophilic addition and substitution reactions. For instance, it can undergo aldol-type additions to carbonyl compounds, Michael additions to α,β-unsaturated systems, and alkylation reactions with alkyl halides. encyclopedia.puborganic-chemistry.org The synthetic utility of the cyanomethyl group is significant, as the nitrile functionality can be further transformed into other valuable functional groups such as carboxylic acids, amines, or ketones. nih.gov
The cyano group itself can also undergo nucleophilic addition, although this is less common for nitriles with α-hydrogens due to the preferential deprotonation. However, under specific conditions, nucleophiles can add to the carbon-nitrogen triple bond.
Electrophilic Aromatic Substitution Reactions on the Phenoxybenzamide Core
The phenoxybenzamide core of the molecule contains two aromatic rings that can undergo electrophilic aromatic substitution (EAS). The directing effects of the substituents on each ring will govern the position of substitution.
On the benzamide (B126) ring, the amide group is an ortho-, para-directing activator, although its activating effect is moderated by the electron-withdrawing nature of the N,N-bis(cyanomethyl) substituent. The phenoxy group is also an ortho-, para-directing activator. libretexts.orglibretexts.org The interplay of these two groups will influence the regioselectivity of EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.commsu.edu
On the terminal phenoxy ring, the ether oxygen is an ortho-, para-directing activator. libretexts.org Therefore, electrophilic attack will be favored at the positions ortho and para to the ether linkage. The precise outcome of these reactions will depend on the specific electrophile and reaction conditions employed. youtube.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring | Substituent | Directing Effect | Predicted Position of Substitution |
| Benzamide | -C(O)N(CH₂CN)₂ | Ortho, Para-directing (deactivating) | Ortho/Para to the amide |
| Benzamide | -OPh | Ortho, Para-directing (activating) | Ortho/Para to the phenoxy group |
| Phenoxy | -OAr | Ortho, Para-directing (activating) | Ortho/Para to the ether linkage |
Rearrangement Reactions Involving the Phenoxy and Cyanomethyl Groups
While specific rearrangement reactions for this compound are not extensively documented, the structural motifs present suggest the possibility of certain intramolecular transformations under specific conditions. For instance, Fries or Claisen-type rearrangements involving the phenoxy group could potentially be induced, leading to the migration of the aryl group.
Rearrangements involving the cyanomethyl groups are less common but could be envisaged under radical or photochemical conditions. It is important to note that rearrangements like the Beckmann, Hofmann, or Curtius rearrangements are typically associated with different functional groups (oximes and amides with N-H bonds, respectively) and are not directly applicable to the tertiary amide in this molecule in their classical forms. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
Cycloaddition Reactions and Intramolecular Annulations
The nitrile functionalities of the cyanomethyl groups can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions. fiveable.menumberanalytics.comwikipedia.org For example, reaction with azides would lead to the formation of tetrazole rings, while reaction with nitrile oxides would yield oxadiazoles. These reactions provide a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.org
Intramolecular annulations could be feasible if a suitable reactive site can be generated elsewhere in the molecule that can then react with one of the cyanomethyl groups or the aromatic rings. For instance, if a functional group is introduced that can act as a nucleophile or electrophile, it could potentially lead to the formation of new ring systems through intramolecular cyclization. The feasibility of such reactions would be highly dependent on the specific reagents and conditions used to generate the reactive intermediate. libretexts.orgyoutube.com
Metal-Catalyzed Transformations and Organocatalytic Reactivity
The this compound molecule offers several sites for metal-catalyzed transformations. The aromatic rings can participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, if they are first functionalized with a halide or triflate. The C-N bond of the amide could potentially be cleaved under palladium catalysis in decarbonylative cyanation reactions, although this is a more challenging transformation for tertiary amides. acs.orgnih.gov Furthermore, metal catalysts can be employed to activate the C-H bonds of the cyanomethyl groups for functionalization. acs.org The cyano groups themselves can also be involved in metal-mediated reactions. snnu.edu.cngoogle.comnih.gov
From an organocatalytic perspective, the acidic protons of the cyanomethyl groups can be utilized in base-catalyzed reactions. researchgate.net Chiral organocatalysts could potentially be used to achieve enantioselective transformations at the α-position of the cyanomethyl groups. rsc.org The amide functionality could also be a site for organocatalytic activation, for example in N-acylation reactions. nih.gov The field of organocatalysis offers a wide range of possibilities for the selective functionalization of this molecule under mild and environmentally benign conditions. youtube.comyoutube.com
Coordination Chemistry and Supramolecular Assembly of N,n Bis Cyanomethyl 2 Phenoxybenzamide
Ligand Design Principles: Denticity and Coordination Modes of the Benzamide (B126) and Cyanomethyl Units
N,N-bis(cyanomethyl)-2-phenoxybenzamide is a versatile ligand with multiple potential donor sites, making its coordination behavior rich and varied. The denticity and coordination modes are primarily dictated by the benzamide and cyanomethyl functional groups.
The benzamide unit offers two primary coordination sites: the carbonyl oxygen and, under certain conditions, the amide nitrogen. The carbonyl oxygen is a hard donor, favoring coordination with hard metal ions. The amide group can act as a bridging ligand, linking two metal centers.
The cyanomethyl units (-CH₂CN) introduce additional coordination possibilities. The nitrile nitrogen atoms are effective σ-donors and can coordinate to a wide range of transition metals. mdpi.com The flexibility of the cyanomethyl arms allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. This adaptability enables the ligand to function in a polydentate fashion, potentially coordinating to a single metal center or bridging multiple metal centers. nih.gov
Table 1: Potential Coordination Sites and Modes of this compound
| Functional Group | Donor Atom(s) | Potential Coordination Modes |
| Benzamide | Carbonyl Oxygen (O) | Monodentate, Bridging |
| Amide Nitrogen (N) | Bridging (less common) | |
| Cyanomethyl | Nitrile Nitrogen (N) | Monodentate, Bridging |
Complexation with Transition Metals and Main Group Elements: Stoichiometry, Stability, and Geometry
Given its array of donor atoms, this compound is expected to form stable complexes with a variety of transition metals and main group elements. The stoichiometry of these complexes will be influenced by the coordination number of the metal ion and the steric bulk of the ligand.
With transition metals that favor octahedral geometry, such as Co(II), Ni(II), and Cu(II), the ligand could form complexes with a 1:1 or 1:2 metal-to-ligand ratio. scirp.orgresearchgate.net In a 1:1 complex, the remaining coordination sites on the metal could be occupied by solvent molecules or counter-ions. In a 1:2 complex, two ligand molecules could encapsulate the metal ion. The stability of these complexes would be enhanced by the chelate effect if the ligand coordinates in a polydentate manner.
For main group elements, such as alkali and alkaline earth metals, the coordination is likely to be dominated by the hard oxygen donor of the amide group. nih.gov The stoichiometry would again depend on the size and coordination preference of the metal ion.
The geometry of the resulting complexes will be a function of the metal's preferred coordination number and the ligand's conformational flexibility. The ability of the cyanomethyl arms to rotate and bend allows for the formation of various coordination geometries, from tetrahedral and square planar to octahedral and beyond. libretexts.org
Table 2: Predicted Complexation Behavior with Various Metal Ions
| Metal Ion | Expected Coordination Geometry | Potential Stoichiometry (Metal:Ligand) |
| Cu(II) | Square Planar, Octahedral | 1:1, 1:2 |
| Ni(II) | Octahedral | 1:1, 1:2 |
| Co(II) | Tetrahedral, Octahedral | 1:1, 1:2 |
| Zn(II) | Tetrahedral | 1:1, 1:2 |
| Ag(I) | Linear, Trigonal Planar | 1:1, 1:2, 1:3 |
| Na(I) | Octahedral | 1:1 |
Self-Assembly Processes and Supramolecular Architectures
The structure of this compound is conducive to self-assembly, leading to the formation of ordered supramolecular architectures. beilstein-journals.org These processes are driven by a combination of non-covalent interactions, which dictate the packing of the molecules in the solid state.
Hydrogen bonding involving the amide group is expected to be a dominant factor in the self-assembly of this molecule. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, leading to the formation of one-dimensional chains or two-dimensional sheets. researchgate.net
Furthermore, the presence of aromatic rings in the 2-phenoxybenzamide (B1622244) core allows for π-stacking interactions, which can contribute to the stability of the supramolecular assembly. The combination of hydrogen bonding and π-stacking can lead to the formation of complex and well-defined three-dimensional structures.
Intermolecular Interactions: Hydrogen Bonding, π-Stacking, and Halogen Bonding in Crystal Packing
The crystal packing of this compound and its metal complexes will be governed by a variety of intermolecular interactions.
π-Stacking: The phenyl and phenoxy rings provide opportunities for face-to-face or edge-to-face π-stacking interactions, which are crucial in the organization of aromatic molecules in crystals. researchgate.net
Halogen Bonding: If the phenoxy group is substituted with halogen atoms, the potential for halogen bonding arises. This is a directional interaction between a halogen atom and a Lewis base, which can be a powerful tool in crystal engineering. mdpi.com
The interplay of these interactions will determine the final crystal packing, influencing properties such as solubility, melting point, and morphology.
Anion and Cation Recognition Properties via Amide and Nitrile Functionalities
The amide and nitrile groups of this compound provide potential sites for the recognition of both anions and cations.
The amide N-H group can act as a hydrogen bond donor to recognize anions, particularly those with high charge density such as fluoride, chloride, and acetate. The binding event could be signaled by a change in the spectroscopic properties of the molecule, such as a shift in its UV-Vis or fluorescence spectrum.
The nitrile groups, along with the amide carbonyl oxygen, can create a cavity suitable for binding cations. The size and shape of this cavity, as well as the electronic properties of the donor atoms, will determine the selectivity of the ligand for different cations. Tripodal structures, in general, are known to be effective receptors for a variety of ions. nih.gov The coordination of a cation would likely lead to a conformational change in the ligand, which could also be monitored spectroscopically. rsc.org
Design and Synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs)
The multidentate nature of this compound makes it an excellent candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs). mdpi.commdpi.commdpi.com By linking metal ions or clusters, this ligand can generate extended one-, two-, or three-dimensional networks. youtube.com
The choice of metal ion will play a crucial role in determining the dimensionality and topology of the resulting framework. For instance, metals with a strong preference for a specific coordination geometry, such as square planar for Pd(II) or octahedral for many first-row transition metals, can direct the assembly of predictable network structures. mdpi.com
The functional groups on the ligand can also be used to tune the properties of the resulting MOFs. The amide groups, for example, can provide sites for post-synthetic modification or can enhance the affinity of the framework for certain guest molecules, such as carbon dioxide. researchgate.net The porosity of the MOF can be controlled by the length and flexibility of the ligand, as well as by the choice of the metal building block. acs.orgacs.org
Advanced Academic Applications of N,n Bis Cyanomethyl 2 Phenoxybenzamide and Its Derivatives
Future Research Directions and Emerging Paradigms in N,n Bis Cyanomethyl 2 Phenoxybenzamide Studies
Expanding the Library of Derivatives through Advanced Synthetic Strategies
A critical step in exploring the potential of a lead compound is the generation of a diverse library of derivatives. For N,N-bis(cyanomethyl)-2-phenoxybenzamide, future synthetic efforts could focus on systematic modifications of its core structure. Advanced synthetic strategies will be pivotal in achieving this. For instance, variations in the phenoxy and benzamide (B126) rings could be introduced through modern cross-coupling reactions. mdpi.comnih.gov Furthermore, the reactivity of the cyanomethyl groups offers a gateway to a multitude of chemical transformations, allowing for the introduction of a wide array of functional groups.
| Potential Derivative Class | Synthetic Approach | Key Reagents/Conditions | Anticipated Outcome |
| Substituted Phenoxy Analogues | Ullmann-like ether synthesis mdpi.com | Substituted phenols, copper catalyst | Exploration of electronic and steric effects of the phenoxy moiety |
| Modified Benzamide Scaffolds | Amide coupling variations nih.gov | Diverse anilines or other amines | Investigation of the role of the benzamide core in molecular interactions |
| Derivatives from Cyanomethyl Groups | Hydrolysis, reduction, cycloadditions | Acids/bases, reducing agents, azides | Introduction of carboxylic acid, amine, or tetrazole functionalities |
These synthetic endeavors will not only expand the chemical space around the parent molecule but also provide crucial structure-activity relationship (SAR) data for potential applications.
Deeper Exploration of Unprecedented Reactivity and Mechanistic Pathways
The unique combination of a benzamide, a diaryl ether, and two cyanomethyl groups in this compound suggests the potential for novel and unexplored reactivity. Future research should be directed towards a thorough investigation of its chemical behavior under various reaction conditions. Mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, will be essential to unravel the pathways of its transformations. A deeper understanding of the compound's reactivity profile could lead to the discovery of new synthetic methodologies and applications.
Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. In the context of this compound, these computational tools can be leveraged to accelerate the discovery of new derivatives with desired properties. By training algorithms on existing data from related 2-phenoxybenzamide (B1622244) compounds, predictive models can be developed to forecast the biological activity, toxicity, and physicochemical properties of virtual analogues. This in silico screening approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Exploration of Chiral Analogues and Enantioselective Transformations
The introduction of chirality into the this compound scaffold could lead to derivatives with stereospecific biological activities. Future research should explore the synthesis of chiral analogues, for example, by incorporating chiral centers in the phenoxy or benzamide moieties. The development of enantioselective synthetic methods, such as asymmetric catalysis, will be key to accessing enantiomerically pure forms of these chiral derivatives. nih.govnih.gov The biological evaluation of individual enantiomers will be critical, as they may exhibit different pharmacological profiles.
Multicomponent Reactions Incorporating the this compound Framework
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. mdpi.com A forward-looking research avenue would be to design MCRs that incorporate the this compound framework or its key precursors. This strategy could rapidly generate a library of structurally complex and diverse molecules that would be difficult to access through traditional multi-step synthesis. The discovery of novel MCRs involving this scaffold would be a significant advancement in the synthetic chemistry of this class of compounds.
Q & A
Basic: What are the recommended synthetic routes for N,N-bis(cyanomethyl)-2-phenoxybenzamide, and how can reaction conditions be optimized?
The synthesis of this compound can be inferred from structurally analogous benzamide derivatives. A common approach involves:
- Substitution reactions : Alkaline conditions (e.g., KOH or NaOH) facilitate nucleophilic substitution on halogenated precursors, as seen in the preparation of N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide .
- Condensation reactions : Cyanoacetic acid or its derivatives can react with amines under condensing agents (e.g., DCC or EDCI) to form cyanomethyl-substituted amides. For example, condensation of cyanoacetic acid with aniline derivatives is a key step in related syntheses .
- Optimization : Parameters such as solvent polarity (e.g., DMF or acetonitrile), temperature control (room temp to 80°C), and catalyst selection (e.g., DMAP) are critical for yield improvement .
Basic: What analytical techniques are essential for characterizing this compound?
Rigorous structural elucidation requires:
- Spectroscopy :
- Mass Spectrometry : High-resolution LC-MS (ESI) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, though crystallization may require tailored solvent systems .
Basic: What safety protocols are recommended for handling this compound?
Based on GHS guidelines for structurally similar cyanomethylated compounds:
- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Storage : In airtight containers at -20°C, away from oxidizers and moisture .
- Disposal : Follow hazardous waste regulations for nitrile-containing compounds .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Modification strategies :
- Assays :
- Antibacterial : MIC assays against Gram-positive/negative strains .
- Antioxidant : DPPH radical scavenging or FRAP assays .
Advanced: What computational methods are suitable for modeling the conformational dynamics of this compound?
- Molecular Mechanics : Use MM2 or MMFF94 force fields to simulate rotational barriers of the cyanomethyl groups .
- Quantum Chemistry : DFT (B3LYP/6-31G*) for optimizing ground-state geometries and calculating frontier molecular orbitals (HOMO-LUMO gaps) .
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., enzymes or receptors) .
Advanced: How does this compound interact with biological targets, and what experimental validation is required?
- Hypothesis : The compound may inhibit enzymes (e.g., proteases or kinases) via nitrile-mediated covalent bonding or hydrogen bonding with the amide group.
- Validation :
Advanced: What role could this compound play in materials science applications?
- Charge transport : The cyanomethyl and phenoxy groups may enable use as a hole-transport material (HTM) in perovskite solar cells. Compare hole mobility with D–π–D structured HTMs like N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives .
- Solubility tuning : Modify substituents to enhance solubility in organic solvents (e.g., THF or chlorobenzene) for thin-film processing .
Advanced: How can analytical methods be developed to quantify this compound in complex matrices?
- Chromatography :
- HPLC : Use a C18 column with UV detection at 254 nm (amide absorption).
- LC-MS/MS : MRM mode for high sensitivity in biological samples .
- Sample prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
